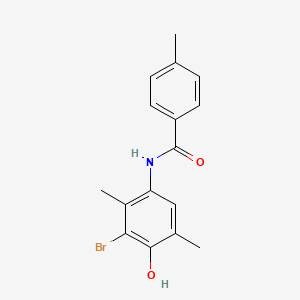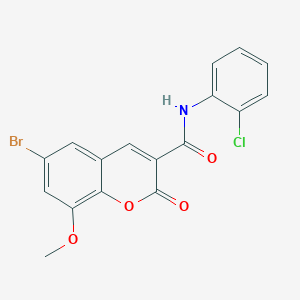
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide
Vue d'ensemble
Description
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as phenylpropanoids, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide. One potential area of research is to further elucidate the mechanism of action of this compound. This may help to identify new therapeutic targets and improve our understanding of how this compound exerts its therapeutic effects. Another area of research is to explore the potential use of this compound in combination with other drugs or therapies. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis and wealth of available information. However, there are also limitations to using this compound in lab experiments, including its limited solubility and incomplete understanding of its mechanism of action. Future research on this compound may help to further elucidate its therapeutic potential and pave the way for its use as a therapeutic agent in the future.
Applications De Recherche Scientifique
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-4-6-12(7-5-9)16(20)18-13-8-10(2)15(19)14(17)11(13)3/h4-8,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBIPNTZWDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610662.png)
![3-(2-methoxyphenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3610663.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610670.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3610671.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3610682.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610689.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610696.png)
![1-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3610703.png)
![ethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B3610727.png)
![4-{[(9H-thioxanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3610742.png)

![methyl 2-{[(tert-butylamino)carbonyl]amino}benzoate](/img/structure/B3610757.png)
![ethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3610765.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610773.png)